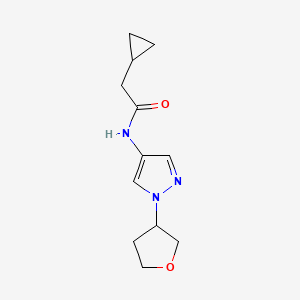

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

説明

2-Cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a cyclopropyl group and a pyrazole ring substituted with a tetrahydrofuran (THF) moiety.

The compound’s synthesis likely involves coupling a cyclopropylacetic acid derivative with a pyrazole-amine precursor, analogous to methods described for related acetamides (e.g., EDC-mediated amidation in dichloromethane with triethylamine) . Crystallographic characterization would employ tools like SHELX for refinement, leveraging the Cambridge Structural Database (CSD) for comparative analysis .

特性

IUPAC Name |

2-cyclopropyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(5-9-1-2-9)14-10-6-13-15(7-10)11-3-4-17-8-11/h6-7,9,11H,1-5,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEOBJQMUKHYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Tetrahydrofuran Group: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran moiety.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

化学反応の分析

Types of Reactions

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

科学的研究の応用

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyrazole and tetrahydrofuran-containing compounds.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

作用機序

The mechanism of action of 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Features

The table below compares key structural elements of the target compound with selected analogs:

Key Observations :

- Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to aryl substituents (e.g., dichlorophenyl or naphthyl) in analogs .

- Heterocyclic Motifs : Replacing thiazole (in analogs) with pyrazole-THF could alter hydrogen-bonding patterns and solubility, impacting crystallization or biological interactions .

Hydrogen Bonding and Crystallographic Analysis

- Analog (2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) : Exhibits N–H⋯N hydrogen bonds forming inversion dimers with R22(8) graph-set motifs .

- CSD Insights : Over 250,000 structures in the CSD enable rapid comparison of torsion angles and packing motifs. For example, dichlorophenyl-thiazole acetamides show a 61.8° twist between aromatic and heterocyclic planes, whereas the target’s THF-pyrazole system may exhibit distinct dihedral angles .

生物活性

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide includes a cyclopropyl group and a tetrahydrofuran moiety attached to a pyrazole ring. The chemical formula can be represented as CHNO, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antiproliferative Effects : Studies have shown that it can inhibit the growth of certain cancer cell lines.

- Antimicrobial Activity : Preliminary tests suggest effectiveness against various bacterial strains.

- Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection.

Anticancer Activity

A study evaluated the anticancer potential of 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide against several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC values of 12.5 µM and 15.3 µM, respectively. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

Antimicrobial Activity

The compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

In vitro studies using neuronal cell lines indicated that treatment with the compound led to reduced oxidative stress markers and improved cell viability under neurotoxic conditions induced by glutamate.

The biological activity of 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide appears to be mediated through multiple pathways:

- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cancer cell signaling.

- Modulation of Apoptotic Pathways : The compound activates caspases, leading to programmed cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。